molecular formula C40H37N3O10S B13030308 H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH

H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH

Cat. No.: B13030308
M. Wt: 751.8 g/mol
InChI Key: ONRPQKKYGVSVNZ-UHFFFAOYSA-N
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Description

“H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes the amino acids glutamic acid (gGlu), cysteine (Cys), and glycine (Gly), with fluorenylmethyloxycarbonyl (Fmoc) protecting groups attached to the cysteine and glycine residues. Peptides like this are often used in research and industrial applications due to their ability to mimic natural biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is commonly used as a protecting group for the amino acids to prevent unwanted side reactions.

    Coupling Reaction: The first amino acid (gGlu) is attached to the resin. Subsequent amino acids (Cys and Gly) are added one by one using coupling reagents like HBTU or DIC.

    Deprotection: The Fmoc protecting groups are removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis. The principles remain the same as in laboratory-scale SPPS, but with optimizations for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds, which are important for the structural stability of peptides.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The Fmoc groups can be substituted with other protecting groups or functional groups for further modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Piperidine for Fmoc deprotection, followed by coupling reagents like HBTU for further modifications.

Major Products Formed

    Disulfide-linked peptides: Formed through oxidation of cysteine residues.

    Modified peptides: Formed through substitution reactions with various functional groups.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block for more complex peptides and proteins.

    Catalysis: Peptides can act as catalysts in certain chemical reactions.

Biology

    Protein Mimicry: Used to study protein-protein interactions by mimicking natural proteins.

    Enzyme Inhibition: Peptides can be designed to inhibit specific enzymes.

Medicine

    Drug Development: Peptides are used in the development of peptide-based drugs.

    Diagnostics: Used in diagnostic assays to detect specific biomolecules.

Industry

    Biotechnology: Used in the production of recombinant proteins and other biotechnological applications.

Mechanism of Action

The mechanism of action of “H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH” depends on its specific application. Generally, peptides can interact with proteins, enzymes, and receptors to modulate biological processes. The Fmoc groups protect the peptide during synthesis and can be removed to expose the active peptide for interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    H-DL-gGlu-DL-Cys-OH: Similar peptide without Fmoc protecting groups.

    H-DL-gGlu-DL-Cys(Fmoc)-OH: Similar peptide with Fmoc on cysteine only.

    H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-NH2: Similar peptide with an amide group instead of a hydroxyl group.

Uniqueness

“H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH” is unique due to the presence of Fmoc protecting groups on both cysteine and glycine residues, which can provide additional stability and protection during synthesis and allow for specific modifications.

Properties

Molecular Formula

C40H37N3O10S

Molecular Weight

751.8 g/mol

IUPAC Name

2-amino-5-[[1-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H37N3O10S/c41-33(38(48)49)17-18-35(44)42-34(22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32)37(47)43(19-36(45)46)39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31/h1-16,31-34H,17-22,41H2,(H,42,44)(H,45,46)(H,48,49)

InChI Key

ONRPQKKYGVSVNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C(=O)C(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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